N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide
CAS No.: 946241-94-7
Cat. No.: VC11974373
Molecular Formula: C20H26N2O4S2
Molecular Weight: 422.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946241-94-7 |
|---|---|
| Molecular Formula | C20H26N2O4S2 |
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H26N2O4S2/c1-5-27(23,24)22-10-6-7-17-13-18(8-9-19(17)22)21-28(25,26)20-12-15(3)14(2)11-16(20)4/h8-9,11-13,21H,5-7,10H2,1-4H3 |
| Standard InChI Key | OMVUDYVSJBHRFC-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
| Canonical SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Introduction
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group and a 2,4,5-trimethylbenzene-1-sulfonamide moiety. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial and anticancer properties.
Synthesis Methods
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. A general synthetic route may include:
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Formation of Tetrahydroquinoline Core: This step often involves reduction processes using lithium aluminum hydride (LiAlH4).
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Introduction of Ethanesulfonyl Group: Achieved through nucleophilic substitution reactions.
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Coupling with 2,4,5-Trimethylbenzene-1-sulfonamide Moiety: This step may utilize coupling agents to facilitate the formation of the final product.
Biological Activities
While specific data on N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide is limited, compounds with similar structures have shown:
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Antimicrobial Properties: Sulfonamides are known for their antibacterial activity, which is attributed to the sulfonamide group interfering with bacterial enzymes crucial for survival.
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Anticancer Activity: Tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties.
Potential Therapeutic Applications
| Application | Mechanism of Action | Potential Benefits |
|---|---|---|
| Antibacterial | Inhibition of bacterial enzymes | Treatment of bacterial infections |
| Anticancer | Induction of apoptosis or cell cycle disruption | Treatment of cancer |
Research Findings and Future Directions
Given the limited specific research on N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide, future studies should focus on:
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In Vitro and In Vivo Evaluations: Assessing the compound's efficacy and safety in both cell-based and animal models.
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Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.
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